1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-8(9-4-11-14(2)6-9)13-10-5-12-15(3)7-10/h4-8,13H,1-3H3 |
InChI Key |
OYHWRFMWEVHXJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Formation of 1-Methyl-1H-pyrazol-4-amine Building Block
The synthesis typically begins with 1-methyl-1H-pyrazol-4-amine, an essential intermediate. This compound can be prepared by nucleophilic substitution or reduction reactions on suitable pyrazole precursors.
For example, 1-methyl-1H-pyrazol-4-amine is obtained by treating 1-methyl-1H-pyrazole with amination reagents under controlled conditions, often involving sodium iodide (NaI) and tetrahydrofuran (THF) solvents at low temperatures (~0 °C) to maintain selectivity and yield.
Experimental data show yields around 66-76% depending on the exact procedure and purification method used, such as silica gel chromatography.
Coupling of Pyrazole Units via Ethylamine Linkage
The target compound involves linking two pyrazole rings through an N-substituted ethylamine chain. This is generally achieved by:
Reacting 1-methyl-1H-pyrazol-4-amine with a suitable α-substituted ethyl halide or activated intermediate that contains the second pyrazole ring.
Alternatively, carbodiimide-mediated coupling can be employed, where 1-methyl-1H-pyrazol-4-amine is reacted with a pyrazolyl-substituted carboxylic acid derivative in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and pyridine at low temperatures (0–20 °C) under inert atmosphere to form the amide or amine linkage.
This method yields the desired N-substituted pyrazolyl ethylamine derivative in moderate to good yields (around 66%) with high purity after chromatographic purification.
Alternative Synthetic Routes
Use of diethyl 2-(aminomethylene)malonate and 1-methyl-1H-pyrazol-4-amine with 1,1'-carbonyldiimidazole in DMSO at 80 °C overnight leads to urea-type intermediates that can be further transformed into the target compound.
This approach provides a route to introduce additional functional groups or build complexity around the pyrazole core.
Representative Experimental Data Table
| Step | Reactants & Reagents | Conditions | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|
| 1 | 1-Methyl-1H-pyrazol-4-amine + NaI in THF | Stir at 0 °C, then room temp | 76 | Silica gel chromatography | Formation of 1-methyl-1H-pyrazol-4-amine intermediate |
| 2 | 1-Methyl-1H-pyrazol-4-amine + 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride + pyridine | 0–20 °C, 2 h, inert atmosphere | 66 | Silica gel chromatography | Coupling to form N-substituted pyrazolyl ethylamine |
| 3 | 1-Methyl-1H-pyrazol-4-amine + 1,1'-carbonyldiimidazole + diethyl 2-(aminomethylene)malonate | 80 °C, overnight, DMSO solvent | 66 | Column chromatography | Formation of urea intermediate |
Reaction Mechanism Insights
The carbodiimide-mediated coupling involves activation of the carboxylic acid derivative to form an O-acylisourea intermediate, which then reacts with the amino group of 1-methyl-1H-pyrazol-4-amine to form the amide bond.
The use of inert atmosphere (nitrogen) and low temperature minimizes side reactions and improves selectivity.
The pyrazole ring nitrogen atoms can act as nucleophiles or bases, so reaction conditions are carefully controlled to avoid unwanted side reactions.
Purification and Characterization
Purification is commonly achieved by silica gel chromatography using gradients of ethyl acetate in hexanes or methanol in ethyl acetate.
Characterization includes proton nuclear magnetic resonance (^1H NMR), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) to confirm structure and purity.
Typical ^1H NMR signals for the pyrazole protons appear in the aromatic region (around 7.5–8.5 ppm), with methyl groups showing singlets near 3.5 ppm.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| NaI-mediated amination | NaI, THF, 1-methyl-1H-pyrazole | 0 °C to RT | 76 | High yield, straightforward | Requires low temperature control |
| Carbodiimide coupling | EDC·HCl, pyridine, amine, acid derivative | 0–20 °C, inert atmosphere | 66 | Mild conditions, good selectivity | Moderate yield, purification needed |
| Carbonyldiimidazole route | CDI, diethyl 2-(aminomethylene)malonate, DMSO | 80 °C, overnight | 66 | Enables urea intermediate formation | Higher temperature, longer reaction time |
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated compounds, bases like sodium hydroxide, solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Research Findings
Linker Flexibility : Ethylamine linkers (as in the target compound) balance rigidity and flexibility, improving binding to dynamic enzyme pockets compared to shorter methylene linkers .
Substituent Impact :
- Methyl groups on pyrazole nitrogen hinder metabolic oxidation, increasing plasma stability .
- Benzyl or pyridinyl groups enhance lipophilicity but may reduce solubility, necessitating salt formation (e.g., dihydrochloride in ).
Synthetic Challenges : Copper-catalyzed couplings (e.g., ) often yield <20%, while HATU-mediated amide couplings (e.g., ) achieve >50% yields.
Biological Relevance : Pyrazole-4-amine derivatives are privileged scaffolds in kinase inhibitors (e.g., avapritinib ) due to their mimicry of ATP’s adenine moiety.
Biological Activity
1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 164.21 g/mol. Its structure includes a pyrazole ring, which is known for various biological activities, particularly in anticancer and anti-inflammatory contexts.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:
- HeLa Cells : The compound demonstrated a mean growth inhibition percentage of 38.44%, indicating moderate efficacy against cervical cancer cells .
- HepG2 Cells : It showed a growth inhibition percentage of 54.25% against liver cancer cells, suggesting potential as an anticancer agent .
The biological activity is often attributed to the ability of the pyrazole moiety to interact with specific biological targets. For example, studies have shown that compounds with similar structures can act as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression .
Study 1: Antiproliferative Effects
A study conducted on various pyrazole derivatives revealed that modifications at the N1 position significantly influenced antiproliferative activity. The tested compound exhibited promising results against cancer cell lines while showing minimal toxicity towards normal fibroblasts .
| Cell Line | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|
| HeLa | 38.44 | Not specified |
| HepG2 | 54.25 | Not specified |
Study 2: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory properties of related pyrazole compounds. The results indicated substantial inhibition of pro-inflammatory cytokines, suggesting that these compounds could be developed for treating inflammatory diseases .
Pharmacological Profile
The pharmacological profile of this compound includes:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine, and what reaction conditions are critical for success?
- Methodological Answer : Synthesis typically involves multi-step alkylation or condensation reactions. For example, alkylation of pyrazole derivatives with ethyl halides under basic conditions (e.g., sodium hydride in DMF) is a key step . Temperature control (35–95°C) and solvent choice (aprotic solvents like DMF or THF) significantly influence yield and purity. Characterization via NMR and mass spectrometry is essential to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : ¹H/¹³C NMR and HRMS are critical. For instance, distinct chemical shifts in NMR (e.g., δ 8.87 ppm for pyridin-3-yl protons) and molecular ion peaks in HRMS (e.g., m/z 215 [M+H]⁺) confirm the structure . IR spectroscopy can identify amine and pyrazole ring vibrations (e.g., ~3298 cm⁻¹ for N-H stretches) .
Q. What are the primary biological activities associated with pyrazole derivatives like this compound?
- Methodological Answer : Pyrazole derivatives often exhibit antimicrobial, anticancer, or enzyme-modulating activities. For example, similar compounds show binding to enzymes via hydrogen bonding and hydrophobic interactions, suggesting potential therapeutic applications . Bioactivity assays (e.g., MTT for cytotoxicity) are recommended to validate these properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the low yield (e.g., 17.9%) observed in multi-step syntheses of structurally analogous compounds?
- Methodological Answer : Yield optimization requires balancing reagent stoichiometry, solvent selection, and catalyst use. For instance, substituting cesium carbonate with milder bases or using continuous flow reactors can enhance efficiency . Kinetic studies (e.g., monitoring via HPLC) help identify rate-limiting steps .
Q. What strategies are effective for resolving contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example, replacing a methyl group with fluorine in analogs can drastically alter receptor binding affinity . Molecular docking simulations and in vitro assays (e.g., enzyme inhibition) can clarify mechanistic discrepancies .
Q. How does the three-dimensional conformation of this compound influence its interactions with biological targets?
- Methodological Answer : X-ray crystallography or computational modeling (e.g., DFT) reveals spatial arrangements critical for target binding. For example, the ethyl group’s orientation may sterically hinder interactions with hydrophobic enzyme pockets . Synchrotron-based crystallography is recommended for high-resolution structural analysis .
Q. What are the key challenges in scaling up laboratory-scale synthesis to industrial production while maintaining purity?
- Methodological Answer : Industrial methods (e.g., continuous flow synthesis) improve scalability but require rigorous impurity profiling. Techniques like preparative HPLC or crystallization under inert atmospheres ensure purity . Process analytical technology (PAT) monitors critical quality attributes in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
